Glucosylsphingosine

Descripción

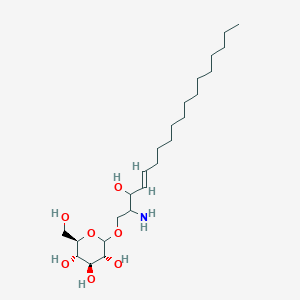

Structure

2D Structure

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJTWTPUPVQKNA-JIAPQYILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315465 |

Source

|

| Record name | Glucosylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52050-17-6 |

Source

|

| Record name | Glucosylsphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52050-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Glucosylsphingosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylsphingosine (GlcSph), a lysosphingolipid derived from glucosylceramide, has emerged as a critical biomarker and a key player in the pathophysiology of Gaucher disease. Its accumulation is directly linked to the clinical manifestations of the disease, making it a focal point for diagnostic, prognostic, and therapeutic research. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed methodologies for its preparation and analysis.

This compound Synthesis

The synthesis of this compound can be achieved through both chemical and enzymatic approaches. The choice of method depends on the desired quantity, purity, and the availability of starting materials and specialized enzymes.

Chemical Synthesis

Chemical synthesis offers a versatile route to this compound, allowing for the preparation of various analogs and isotopically labeled standards. A common strategy involves the glycosylation of a protected sphingosine derivative with a protected glucose donor, followed by deprotection. The Koenigs-Knorr reaction is a classical and effective method for forming the glycosidic bond.

Experimental Protocol: Chemical Synthesis of β-D-Glucosylsphingosine via Koenigs-Knorr Glycosylation

Materials:

-

N-trichloroethoxycarbonyl-sphingosine (Troc-sphingosine)

-

Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

-

Silver carbonate (Ag₂CO₃)

-

Dichloromethane (DCM), anhydrous

-

Toluene, anhydrous

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe) in Methanol

-

Zinc dust

-

Acetic acid

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Glycosylation:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-trichloroethoxycarbonyl-sphingosine (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous toluene (1:1 v/v).

-

Add silver carbonate (2.0 eq) to the solution.

-

Slowly add a solution of acetobromoglucose (1.5 eq) in anhydrous dichloromethane to the reaction mixture at room temperature.

-

Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform:methanol, 95:5).

-

-

Work-up and Purification of Protected this compound:

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the Celite pad with dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to yield the protected this compound derivative.

-

-

Deprotection:

-

Deacetylation: Dissolve the purified protected this compound in methanol and add a catalytic amount of sodium methoxide in methanol. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. Neutralize the reaction with a few drops of acetic acid and evaporate the solvent.

-

De-Troc-ylation: Dissolve the deacetylated intermediate in a mixture of acetic acid and methanol. Add activated zinc dust portion-wise while stirring at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.

-

-

Final Purification:

-

Filter the reaction mixture to remove the zinc residue and wash with methanol.

-

Evaporate the combined filtrates under reduced pressure.

-

Purify the final product, β-D-Glucosylsphingosine, by silica gel column chromatography using a chloroform:methanol:water solvent system to obtain the pure compound.

-

Table 1: Representative Yields for Chemical Synthesis Steps

| Step | Product | Typical Yield |

| Glycosylation & Purification | Protected this compound | 60-70% |

| Deacetylation | Deacetylated Intermediate | >90% |

| De-Troc-ylation & Final Purification | β-D-Glucosylsphingosine | 70-80% |

Enzymatic and Chemoenzymatic Synthesis

Enzymatic synthesis provides a highly stereospecific route to β-D-Glucosylsphingosine, avoiding the need for extensive protecting group chemistry. This can be achieved through the reverse hydrolysis reaction of a β-glucosidase or by using a glycosyltransferase. Chemoenzymatic approaches combine the flexibility of chemical synthesis with the specificity of enzymatic reactions.

Experimental Protocol: Chemoenzymatic Synthesis of this compound

This approach often involves the enzymatic glycosylation of a chemically synthesized, modified sphingosine acceptor.

Materials:

-

Sphingosine or a suitable derivative

-

UDP-glucose

-

Glucosylceramide synthase (GCS) or a suitable glycosyltransferase

-

Buffer solution (e.g., Tris-HCl with appropriate cofactors like Mg²⁺)

-

Enzyme-compatible detergent (e.g., Triton X-100)

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Reaction Setup:

-

In a reaction vessel, prepare a buffered solution containing the sphingosine acceptor.

-

Add UDP-glucose (as the glucose donor) and the glycosyltransferase enzyme.

-

Include a detergent to aid in the solubilization of the lipid substrate.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for several hours to days, depending on the enzyme's activity.

-

-

Reaction Quenching and Purification:

-

Stop the reaction by adding an organic solvent like methanol or by heat inactivation.

-

Purify the resulting this compound using C18 SPE cartridges. Elute with a gradient of methanol in water to separate the product from unreacted substrates and other reaction components.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification and characterization of this compound.

Experimental Protocol: LC-MS/MS Analysis of this compound

Materials:

-

Synthesized or extracted this compound sample

-

Internal standard (e.g., isotopically labeled this compound)

-

Methanol, acetonitrile, water (LC-MS grade)

-

Formic acid

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

A suitable HPLC column (e.g., C18 or HILIC)

Procedure:

-

Sample Preparation:

-

Dissolve the this compound sample in an appropriate solvent (e.g., methanol).

-

For quantitative analysis, add a known amount of the internal standard.

-

For biological samples, perform a lipid extraction (e.g., Bligh-Dyer or a simplified single-phase extraction) prior to analysis.

-

-

LC Separation:

-

Inject the sample onto the HPLC column.

-

Use a gradient elution with mobile phases typically consisting of water and an organic solvent (acetonitrile or methanol) with an additive like formic acid to achieve chromatographic separation.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive electrospray ionization mode.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound is typically [M+H]⁺ at m/z 462.3.

-

Monitor specific product ions resulting from the fragmentation of the precursor ion (e.g., m/z 282.3, corresponding to the sphingosine backbone).

-

Table 2: Key Mass Spectrometry Parameters for this compound Analysis

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 462.3 |

| Major Product Ion | m/z 282.3 |

| Internal Standard | e.g., [¹³C₆]-Glucosylsphingosine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms and the stereochemistry of the molecule. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used for complete structural elucidation.

Experimental Protocol: NMR Analysis of this compound

Materials:

-

Purified this compound sample (5-10 mg)

-

Deuterated solvent (e.g., CD₃OD or a mixture like CDCl₃:CD₃OD)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve the this compound sample in the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals.

-

Acquire a ¹³C NMR spectrum to observe the carbon signals.

-

Acquire a 2D COSY spectrum to identify proton-proton correlations within the same spin system.

-

Acquire a 2D HSQC spectrum to identify direct one-bond proton-carbon correlations.

-

Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting the glucose and sphingosine moieties.

-

Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound (in CD₃OD)

| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glucose | H-1' (anomeric) | ~4.2-4.4 (d) | ~104-105 |

| H-2' - H-6' | ~3.2-3.9 | ~62-78 | |

| Sphingosine | H-1 | ~3.6-4.1 | ~69-70 |

| H-2 | ~2.8-3.0 | ~54-55 | |

| H-3 | ~3.9-4.1 | ~72-73 | |

| H-4, H-5 (olefinic) | ~5.4-5.8 | ~129-131 | |

| -(CH₂)n- | ~1.2-1.4 | ~23-33 | |

| -CH₃ | ~0.9 (t) | ~14 |

This compound Signaling Pathways

Elevated levels of this compound are not merely a biomarker but an active pathogenic molecule that disrupts cellular homeostasis. One of the key signaling pathways affected is the mTORC1 (mammalian target of rapamycin complex 1) pathway.

The Pathogenic Role of Glucosylsphingosine in Gaucher Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gaucher disease (GD) is a lysosomal storage disorder characterized by the deficient activity of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its primary substrate, glucosylceramide. However, a growing body of evidence unequivocally points to the deacylated form of glucosylceramide, glucosylsphingosine (lyso-Gb1), as a key pathogenic mediator in the development and progression of Gaucher disease.[1] This technical guide provides a comprehensive overview of the role of this compound in GD pathogenesis, including its biochemical synthesis, downstream cellular effects, and its utility as a biomarker for disease severity and therapeutic response. This document is intended to serve as a resource for researchers and drug development professionals in the field of lysosomal storage disorders.

The Biochemical Origin of this compound

In a healthy individual, glucosylceramide is hydrolyzed by GCase into glucose and ceramide. However, in Gaucher disease, the deficiency in GCase activity leads to the accumulation of glucosylceramide within the lysosomes of macrophages, giving rise to the characteristic "Gaucher cells". This accumulation drives an alternative metabolic pathway where glucosylceramide is deacylated by the enzyme acid ceramidase to form this compound.[2] Another proposed mechanism for this compound formation is the glucosylation of sphingosine by glucosylceramide synthase.

Below is a diagram illustrating the metabolic pathways leading to the formation of this compound in Gaucher disease.

References

- 1. Toxicity of this compound (glucopsychosine) to cultured neuronal cells: a model system for assessing neuronal damage in Gaucher disease type 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elevated this compound in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

Glucosylsphingosine: A Core Biomarker in the Diagnosis and Management of Lysosomal Storage Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glucosylsphingosine (GlcSph), a deacylated metabolite of glucosylceramide, has emerged as a pivotal biomarker for several lysosomal storage disorders (LSDs), most notably Gaucher disease. Its accumulation is a direct consequence of the enzymatic defects underlying these debilitating genetic conditions. This technical guide provides a comprehensive overview of this compound and related lysosphingolipids as biomarkers, detailing their clinical utility, the analytical methodologies for their quantification, and their role in the pathophysiology of specific LSDs. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for these rare diseases.

This compound and its Analogs as Key Biomarkers

The deficiency of specific lysosomal enzymes leads to the accumulation of their respective substrates. In several sphingolipidoses, the deacylated forms of these accumulating glycosphingolipids, known as lysosphingolipids, have proven to be highly sensitive and specific biomarkers.

-

Gaucher Disease: Caused by a deficiency of the enzyme β-glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide and its cytotoxic metabolite, this compound (GlcSph).[1][2][3] Plasma levels of GlcSph are massively elevated in untreated Gaucher disease patients and correlate with disease severity and response to therapy.[4]

-

Krabbe Disease: A devastating neurodegenerative disorder resulting from a deficiency of the enzyme galactocerebrosidase (GALC). This leads to the accumulation of galactosylceramide and its toxic metabolite, galactosylsphingosine (psychosine).[5][6] Elevated levels of psychosine in dried blood spots (DBS) are a key indicator for infantile Krabbe disease.[5]

-

Fabry Disease: An X-linked disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A), resulting in the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3).[2][3] Plasma lyso-Gb3 is a sensitive biomarker for both classic and later-onset Fabry disease.[7][8]

Quantitative Data on Lysosphingolipid Biomarkers

The following tables summarize the typical concentrations of these key biomarkers in affected individuals compared to healthy controls. These values are primarily determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: this compound (GlcSph) Levels in Gaucher Disease

| Population | GlcSph Concentration (ng/mL) | Notes |

| Healthy Controls | 1.3 - 1.7 | Average of 1.5 ng/mL.[4] |

| Untreated Gaucher Disease (Type 1) | 145.4 - 216.5 | Massively elevated levels.[4] |

| ERT-Treated Gaucher Disease (Type 1) | 69.2 - 129.4 | Marked reduction with therapy.[4] |

| Gaucher Disease (N370S mutation) | Median: 143.1 | Milder phenotype.[9] |

| Gaucher Disease (L444P mutation) | Median: 184.5 | More severe phenotype.[9] |

Table 2: Psychosine (Galactosylsphingosine) Levels in Krabbe Disease (Dried Blood Spot)

| Population | Psychosine Concentration (nmol/L) | Notes |

| Healthy Controls | < 8 | |

| Early Infantile Krabbe Disease (EIKD) | 24 (median); Range: 1.7 - 52 | Substantially elevated.[10] |

| Late Infantile Krabbe Disease (LIKD) | 4.7 (median); Range: 1.3 - 50 | [10] |

| Juvenile-Onset Krabbe Disease | 1.5 (median); Range: 0.64 - 2.3 | [10] |

| High-risk (for early-onset) | > 10 nM | [11] |

| Later-onset | 2 - 10 nM | [11] |

| Very low risk | < 2 nM | [11] |

Table 3: Globotriaosylsphingosine (Lyso-Gb3) Levels in Fabry Disease

| Population | Lyso-Gb3 Concentration (ng/mL) | Notes |

| Healthy Controls | < 0.81 | Cut-off for distinguishing patients.[8] |

| Male Fabry Patients (Classic) | 195 - 407 nM | Markedly elevated.[3] |

| Female Fabry Patients | Moderately increased | [2] |

| Later-Onset Fabry (IVS4+919G>A) | Elevated compared to controls | [7] |

Experimental Protocols

The gold standard for the quantification of this compound and its analogs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are generalized protocols for plasma and dried blood spot (DBS) samples.

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol is based on established methods for the sensitive and robust quantification of GlcSph.[4][12]

1. Sample Preparation:

-

To 100 µL of plasma, add a known amount of an isotope-labeled internal standard (e.g., ¹³C₅-GlcSph).[12]

-

Precipitate proteins by adding an organic solvent such as methanol or acetone/methanol.[8]

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Tandem Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for GlcSph and its internal standard.[14]

-

3. Quality Control:

-

Prepare a calibration curve using a series of known concentrations of GlcSph spiked into a surrogate matrix (e.g., control plasma).

-

Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to monitor accuracy and precision.

-

The intra- and inter-assay variation should be within acceptable limits (e.g., <15%).[12]

Protocol 2: Quantification of Psychosine in Dried Blood Spots (DBS) using LC-MS/MS

This protocol is adapted from methods developed for newborn screening of Krabbe disease.[10]

1. Sample Preparation:

-

Punch a small disc (e.g., 3 mm) from the dried blood spot.

-

Place the disc in a well of a microtiter plate.

-

Add an extraction solution containing an appropriate internal standard (e.g., d₅-psychosine) in a solvent like methanol.[11]

-

Elute the psychosine from the DBS by agitation.

-

Transfer the eluate to a new plate or vial for analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used to achieve separation of psychosine from its isomers, such as this compound.

-

The mobile phase and gradient conditions are optimized for the separation of these polar analytes.

-

-

Tandem Mass Spectrometry:

-

Operate in positive ESI mode with MRM to monitor the specific transitions for psychosine and its internal standard.

-

3. Quality Control:

-

Prepare DBS calibrators by spotting blood spiked with known concentrations of psychosine onto filter paper.[11]

-

Run control DBS samples with known low and high levels of psychosine in each assay.

-

Monitor for potential matrix effects and ensure consistent extraction recovery.

Signaling Pathways and Experimental Workflows

This compound-Induced mTORC1 Signaling Pathway

Elevated levels of this compound have been shown to activate the mammalian target of rapamycin complex 1 (mTORC1), leading to downstream pathological effects, particularly in neurons.[1][5] This activation disrupts lysosomal biogenesis and autophagy, contributing to the neurodegeneration seen in neuronopathic Gaucher disease.[1][5]

Experimental Workflow for Biomarker Quantification

The following diagram illustrates the typical workflow for the quantification of lysosphingolipid biomarkers from patient samples in a clinical or research laboratory setting.

Conclusion

This compound and its analogs have revolutionized the diagnostic and monitoring landscape for several lysosomal storage disorders. Their high sensitivity and specificity, coupled with robust and precise quantification by LC-MS/MS, make them invaluable tools for clinicians and researchers. A thorough understanding of their pathophysiology, particularly the signaling cascades they trigger, is crucial for the development of targeted therapies. The detailed protocols and workflows presented in this guide are intended to facilitate further research and the clinical implementation of these critical biomarkers, ultimately improving the lives of patients affected by these rare diseases.

References

- 1. Elevated this compound in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elevated this compound in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elevated this compound in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. Toxicity of this compound (glucopsychosine) to cultured neuronal cells: a model system for assessing neuronal damage in Gaucher disease type 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sphingosine-1-phosphate induced mTOR-activation is mediated by the E3-ubiquitin ligase PAM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biomarkers in the diagnosis of lysosomal storage disorders: proteins, lipids, and inhibodies - PMC [pmc.ncbi.nlm.nih.gov]

Glucosylsphingosine and Neurodegeneration: A Foundational Guide for Researchers

An In-depth Technical Whitepaper on the Core Mechanisms, Experimental Approaches, and Therapeutic Implications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glucosylsphingosine (GlcSph), the deacylated form of glucosylceramide, has emerged as a critical player in the pathophysiology of neurodegenerative disorders, particularly those associated with mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).[1][2][3] Once considered merely a biomarker for Gaucher disease (GD), a lysosomal storage disorder, GlcSph is now recognized as a potent neurotoxic molecule that actively drives key pathological processes in the central nervous system.[4][5] Its accumulation, resulting from deficient GCase activity, disrupts fundamental cellular functions, including lysosomal homeostasis, autophagy, and protein aggregation, thereby contributing to neuronal dysfunction and death.[1][2][3] This whitepaper provides a comprehensive overview of the foundational research on GlcSph and neurodegeneration, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

The Biochemical Origin and Pathological Accumulation of this compound

Mutations in the GBA1 gene lead to a deficiency in GCase, the enzyme responsible for the hydrolysis of glucosylceramide (GlcCer) into glucose and ceramide within the lysosome.[6] This deficiency results in the accumulation of GlcCer, which can be subsequently deacylated by acid ceramidase to form GlcSph.[1][2][3] Unlike the highly lipophilic GlcCer which is primarily retained within the lysosome, the more soluble GlcSph can exit the lysosome and exert cytotoxic effects throughout the cell.[7]

Elevated levels of GlcSph are a hallmark of both neuronopathic forms of Gaucher disease (nGD) and are increasingly recognized as a significant risk factor for Parkinson's disease (PD).[8][9][10][11][12] Brains from patients with nGD can have up to a 1000-fold increase in GlcSph levels compared to healthy individuals.[1]

Core Pathogenic Mechanisms of this compound in Neurodegeneration

Lysosomal-Autophagic Dysfunction via mTORC1 Hyperactivation

One of the central mechanisms by which GlcSph exerts its neurotoxic effects is through the hyperactivation of the mammalian target of rapamycin complex 1 (mTORC1).[1][2][3] Elevated cytoplasmic GlcSph activates mTORC1, a master regulator of cell growth and metabolism.[13] This sustained activation disrupts the delicate balance of lysosomal biogenesis and autophagy, a critical cellular process for clearing damaged organelles and misfolded proteins.[1][2][3] The consequences include a depletion of functional lysosomes and a blockage of the autophagic flux, leading to the accumulation of toxic cellular waste and ultimately neuronal cell death.[13]

Promotion of α-Synuclein Aggregation

A critical link between GBA1 mutations and Parkinson's disease is the role of GlcSph in promoting the aggregation of α-synuclein, the primary component of Lewy bodies.[8][9][12] In vitro studies have demonstrated that GlcSph can directly interact with α-synuclein, accelerating its aggregation into toxic oligomeric species.[8][9][14] These oligomers are capable of seeding further aggregation in a prion-like manner, contributing to the spread of pathology in the brain.[14] The accumulation of GlcSph has been observed in the brains of young Gaucher disease mouse models, preceding the widespread aggregation of α-synuclein, suggesting it is an early trigger in the disease process.[8][9]

Neuroinflammation and Neuronal Toxicity

GlcSph is a pro-inflammatory molecule that contributes to the chronic neuroinflammation observed in neurodegenerative diseases.[15][16] The accumulation of GlcSph activates microglia and astrocytes, the resident immune cells of the brain, leading to the release of pro-inflammatory cytokines and reactive oxygen species.[17] This sustained inflammatory environment is directly toxic to neurons and exacerbates the ongoing neurodegenerative processes.[15] In vitro studies have shown that direct exposure of cultured neuronal cells to GlcSph leads to neurite retraction, reduced cell viability, and decreased activity of lysosomal enzymes.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from foundational research on GlcSph.

Table 1: this compound Levels in Health and Disease

| Sample Type | Condition | This compound Concentration | Reference(s) |

| Plasma | Healthy Controls | Median: 1.3 nM (Range: 0.8-2.7 nM) | [18] |

| Plasma | Type 1 Gaucher Disease (untreated) | Median: 230.7 nM (Range: 15.6-1035.2 nM) | [18] |

| Plasma | Healthy Controls | Average: 1.5 ng/mL (95% CI: 1.3-1.7) | [7][19] |

| Plasma | Type 1 Gaucher Disease (untreated) | Average: 180.9 ng/mL (95% CI: 145.4-216.5) | [7][19] |

| Cerebrospinal Fluid (CSF) | Healthy Controls | Mean: 1.07 pg/mL | [20][21] |

| Cerebrospinal Fluid (CSF) | Type 1 Gaucher Disease | Average: 94 pmol/L (Range: 57.1-157.9) | [22] |

Table 2: Effects of this compound on Neuronal Cells in vitro

| Cell Type | GlcSph Concentration | Observation | Reference(s) |

| LA-N-2 (cholinergic neuron-like) | 1, 5, or 10 µM | Shriveled cells, suppressed neurite outgrowth, dose-dependent reduction in lysosomal enzyme activities. | [4] |

| SH-SY5Y (neuroblastoma) | Physiological plasma concentrations in moderate/severe GD | Negative effects on TCA cycle, mitochondrial function, and glycolysis; reduced ATP production and increased oxidative stress. | [23][24] |

Key Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of GlcSph in biological matrices.[25][26]

-

Sample Preparation:

-

Cerebrospinal Fluid (CSF): Samples are typically mixed with an internal standard (e.g., d5-GalSph or 13C6-GlcSph) and subjected to solid-phase extraction, often using a cationic exchange column, to concentrate the analyte and remove interfering substances.[25]

-

Plasma and Brain Homogenates: Proteins are precipitated and lipids are extracted using organic solvent mixtures (e.g., methanol-acetonitrile-water).[7][25] The supernatant is then evaporated and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[25]

-

-

Chromatographic Separation:

-

Due to the presence of the isobaric isomer galactosylsphingosine, which can interfere with accurate quantification, chromatographic separation is crucial.[25] This is often achieved using hydrophilic interaction liquid chromatography (HILIC) columns.[25][26] Connecting two HILIC columns in tandem can enhance separation.[25]

-

-

Mass Spectrometric Detection:

-

A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for GlcSph and the internal standard are monitored.

-

In Vitro Neuronal Cell Models

-

Cell Culture and Treatment:

-

Assessment of Neurotoxicity:

-

Morphological Changes: Cellular morphology, including cell shrinkage and neurite outgrowth, is assessed using microscopy.[4]

-

Cell Viability Assays: Assays such as MTT or LDH release are used to quantify cell death.

-

Mitochondrial Function: ATP production and the generation of reactive oxygen species are measured to assess mitochondrial health.[23][24]

-

Lysosomal Enzyme Activity: The activity of lysosomal enzymes, such as GCase, sphingomyelinase, and β-galactosidase, is measured using fluorogenic substrates.[4]

-

Western Blotting for Signaling Pathway Analysis

-

Protein Extraction and Quantification:

-

Following treatment, cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA).

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., phosphorylated mTOR, p62, LC3-II) and a loading control (e.g., actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. This allows for the semi-quantitative analysis of protein expression and phosphorylation status.[1]

-

Therapeutic Implications and Future Directions

The central role of GlcSph in driving neurodegeneration presents a compelling therapeutic target. Strategies aimed at reducing GlcSph levels or mitigating its downstream effects hold significant promise. These include:

-

Substrate Reduction Therapy (SRT): Inhibitors of glucosylceramide synthase, the enzyme that produces GlcCer, can reduce the substrate available for GlcSph formation.[1]

-

Acid Ceramidase Inhibition: As acid ceramidase catalyzes the conversion of GlcCer to GlcSph, its inhibition is a direct approach to lowering GlcSph levels.[1][2][3]

-

mTOR Inhibition: The use of mTOR inhibitors can restore lysosomal and autophagic function in the presence of elevated GlcSph.[1][2][3]

Future research should focus on further elucidating the precise molecular interactions of GlcSph with cellular components, developing more sensitive biomarkers for tracking the progression of GlcSph-mediated neurodegeneration, and advancing therapeutic strategies that specifically target the GlcSph-driven pathological cascade.

Conclusion

This compound is a key pathogenic molecule in the neurodegenerative processes associated with GBA1 mutations. Its ability to disrupt lysosomal function, promote α-synuclein aggregation, and induce neuroinflammation places it at a critical nexus of cellular dysfunction. A thorough understanding of its biochemical pathways and pathological mechanisms, facilitated by robust experimental methodologies, is essential for the development of effective therapies for a range of devastating neurodegenerative disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Elevated this compound in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity of this compound (glucopsychosine) to cultured neuronal cells: a model system for assessing neuronal damage in Gaucher disease type 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Promotes α-Synuclein Pathology in Mutant GBA-Associated Parkinson's Disease | Journal of Neuroscience [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. gaucherdisease.org [gaucherdisease.org]

- 11. Increased this compound levels and Gaucher disease in GBA1-associated Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Promotes α-Synuclein Pathology in Mutant GBA-Associated Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. jneurosci.org [jneurosci.org]

- 15. Gaucher Disease: Microglia orchestrate neuroinflammation | eLife [elifesciences.org]

- 16. researchgate.net [researchgate.net]

- 17. The neuroinflammatory role of glucocerebrosidase in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. researchwithrutgers.com [researchwithrutgers.com]

- 20. Highly-sensitive simultaneous quantitation of this compound and galactosylsphingosine in human cerebrospinal fluid by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A Brazilian Rare-Disease Center's Experience with this compound (lyso-Gb1) in Patients with Gaucher Disease: Exploring a Novel Correlation with IgG Levels in Plasma and a Biomarker Measurement in CSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound affects mitochondrial function in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. GlcSph & GalSph Quantification in CSF, Plasma, and Brain - Creative Proteomics [creative-proteomics.com]

- 26. pubs.acs.org [pubs.acs.org]

Glucosylsphingosine in Parkinson's Disease: A Technical Whitepaper for Researchers

An in-depth exploration of the emerging role of glucosylsphingosine in the pathogenesis and biomarker discovery of Parkinson's disease, with a focus on GBA1-associated parkinsonism.

Executive Summary

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease (PD). The resulting GCase deficiency leads to the accumulation of its substrates, primarily glucosylceramide and its deacylated metabolite, this compound (GlcSph). Emerging evidence strongly suggests that GlcSph is not merely a bystander metabolite but an active participant in the molecular pathogenesis of GBA1-associated PD (GBA-PD). This technical guide synthesizes the current understanding of GlcSph in PD, presenting key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways to support ongoing research and therapeutic development.

The Role of this compound in Parkinson's Disease Pathogenesis

Glucocerebrosidase 1 (GBA1) mutations, responsible for Gaucher disease (GD), are the most common genetic risk factor for Parkinson's disease.[1][2][3] While the precise mechanisms linking GBA1 mutations to PD are still under investigation, the accumulation of the cytotoxic lipid this compound (GlcSph) has emerged as a key area of research.[1][2][3]

Studies have shown that GlcSph can promote the aggregation of α-synuclein, a protein central to the pathology of PD.[1][2][3] Specifically, GlcSph has been found to trigger the formation of soluble oligomeric α-synuclein species, which are considered highly toxic to neurons.[1][2][3] This suggests a direct role for GlcSph in the initiation and propagation of the hallmark Lewy body pathology seen in PD brains.[1]

Furthermore, research indicates that GlcSph accumulation is not limited to individuals with Gaucher disease but is also observed in heterozygous GBA1 mutation carriers, who are at an increased risk for developing PD.[4][5] This accumulation has been documented in both plasma and brain tissue of animal models.[1][2][3] The accumulation of GlcSph due to dysfunctional GCase activity is thought to contribute to neurodegeneration.[6] In mouse models of neuronopathic Gaucher disease, GlcSph accumulation precedes neuroinflammation and neuron loss.[6]

The neurotoxic effects of GlcSph extend to various cellular processes. It has been shown to interfere with lysosomal biogenesis, cause the loss of dopaminergic neurons, and impact mitochondrial function. Studies using neuronal cell models have demonstrated that GlcSph can impair mitochondrial respiration, leading to reduced ATP production and increased oxidative stress, both of which are implicated in PD pathogenesis.[7]

This compound as a Biomarker in Parkinson's Disease

The potential of GlcSph as a biomarker for GBA1-associated Parkinson's disease is an active area of investigation. Elevated levels of GlcSph have been consistently observed in patients with Gaucher disease and have been shown to be a reliable marker for disease severity and response to therapy.[8][9] More recently, studies have focused on whether GlcSph can serve as a biomarker for PD, particularly in individuals carrying GBA1 mutations.

Several studies have reported significantly higher plasma GlcSph levels in GBA1 mutation carriers, both with and without a diagnosis of PD, compared to non-carriers.[4][5][10] This suggests that elevated GlcSph may be an early indicator of the biochemical consequences of GBA1 mutations, preceding the onset of clinical PD symptoms. However, there is a debate in the scientific community regarding the utility of GlcSph as a biomarker for idiopathic PD or for predicting the development of PD in asymptomatic GBA1 carriers.[8][11] Some argue that the observed increases in GlcSph levels in heterozygous carriers are modest and show overlap with healthy controls, questioning its standalone diagnostic or prognostic value.[8]

Despite these debates, the strong association between GlcSph levels and α-synuclein pathology, irrespective of mutation status, suggests its potential as a marker of disease progression, particularly in relation to cognitive decline.[12][13] Further large-scale and longitudinal studies are needed to fully establish the clinical utility of GlcSph as a biomarker for GBA-PD.[4][14]

Quantitative Data on this compound Levels

The following tables summarize quantitative data on GlcSph levels from various studies, providing a comparative overview of its concentrations in different patient populations.

| Study Cohort | Sample Type | This compound Concentration (ng/mL) | Key Findings |

| Healthy Controls | Plasma | ~0.73 - 1.71[8][15] | Baseline levels are generally low. |

| Idiopathic PD | Plasma | No significant difference from healthy controls[5] | GlcSph may not be a reliable biomarker for idiopathic PD. |

| GBA1 N370S Heterozygotes (without PD) | Plasma | Significantly higher than non-carriers[4][5] | Elevated GlcSph reflects the biochemical impact of the mutation. |

| GBA1 N370S Heterozygotes (with PD) | Plasma | Significantly higher than non-carriers; less than 2-fold higher than controls[4][5] | Levels are elevated but with some overlap with control ranges. |

| Gaucher Disease Patients (Type 1) | Plasma | Mildly affected: ~17.1; Severely affected: ~319[15][16] | Dramatically elevated levels correlate with disease severity. |

| Gaucher Disease/PD (N370S homozygotes) | Plasma | Markedly increased compared to heterozygotes and controls[4][5] | Confirms the strong impact of biallelic mutations on GlcSph levels. |

Experimental Protocols

Quantification of this compound by LC-MS/MS

A prevalent method for the sensitive and specific quantification of GlcSph in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

Sample Preparation (from Plasma/Dried Blood Spots):

-

Extraction: GlcSph is extracted from the biological matrix (e.g., plasma, dried blood spot punches) using an organic solvent, typically an acetonitrile/water mixture.[16][18] An isotope-labeled internal standard is added to the extraction solution to account for matrix effects and variations in extraction efficiency and mass spectrometric performance.[19]

-

Protein Precipitation: The organic solvent also serves to precipitate proteins, which are then removed by centrifugation.

-

Supernatant Collection: The supernatant containing the lipids is collected for analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted lipids are separated using a hydrophilic interaction liquid chromatography (HILIC) column.[17] This technique is effective for separating polar lipids like GlcSph.

-

Mass Spectrometric Detection: The separated lipids are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for GlcSph and the internal standard are monitored for quantification.

In Vitro α-Synuclein Aggregation Assay

To investigate the effect of GlcSph on α-synuclein aggregation, in vitro assays are employed.[1][2][3]

-

Recombinant α-Synuclein: Purified recombinant human α-synuclein protein is used.

-

Incubation: α-synuclein is incubated in the presence or absence of different concentrations of GlcSph and other related sphingolipids (e.g., glucosylceramide, sphingosine) as controls.[1][2][3]

-

Aggregation Monitoring: The aggregation process is monitored over time using techniques such as Thioflavin T (ThT) fluorescence, which binds to amyloid fibrils and emits a characteristic fluorescence signal.

-

Analysis of Aggregates: The morphology of the resulting α-synuclein aggregates (oligomers, fibrils) can be characterized using techniques like transmission electron microscopy (TEM) or atomic force microscopy (AFM).

Signaling Pathways and Experimental Workflows

Proposed Pathogenic Cascade of this compound in GBA-PD

The following diagram illustrates the proposed mechanism by which GBA1 mutations and subsequent GlcSph accumulation contribute to the pathology of Parkinson's disease.

Caption: Pathogenic cascade in GBA-associated Parkinson's disease.

Experimental Workflow for this compound Analysis

This diagram outlines a typical experimental workflow for the analysis of GlcSph as a biomarker in patient samples.

Caption: Workflow for GlcSph biomarker analysis.

This compound's Impact on Cellular Pathways

This diagram illustrates the downstream cellular effects of elevated GlcSph levels, including its impact on mitochondrial function and mTORC1 signaling.

Caption: Cellular pathways affected by elevated this compound.

Future Directions and Therapeutic Implications

The growing body of evidence implicating GlcSph in the pathogenesis of GBA-PD highlights its potential as a therapeutic target. Strategies aimed at reducing GlcSph levels, either by enhancing GCase activity or by inhibiting the enzymes responsible for GlcSph production, such as acid ceramidase (ASAH1) and non-lysosomal glucocerebrosidase (GBA2), are being explored.[1][2][3][20]

Further research is needed to:

-

Clarify the precise mechanisms by which GlcSph promotes α-synuclein aggregation and neurotoxicity.

-

Validate GlcSph as a robust biomarker for identifying at-risk individuals and for monitoring disease progression and therapeutic response in GBA-PD.

-

Investigate the role of GlcSph in the broader context of sporadic PD, beyond those with known GBA1 mutations.

References

- 1. This compound Promotes α-Synuclein Pathology in Mutant GBA-Associated Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Promotes α-Synuclein Pathology in Mutant GBA-Associated Parkinson's Disease | Journal of Neuroscience [jneurosci.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Plasma this compound in GBA1 Mutation Carriers with and without Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuronal accumulation of glucosylceramide in a mouse model of neuronopathic Gaucher disease leads to neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound affects mitochondrial function in a neuronal cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. No evidence that this compound is a biomarker for Parkinson disease: Statistical differences do not necessarily indicate biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Increased this compound levels and Gaucher disease in GBA1-associated Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. No Evidence That this compound Is a Biomarker for Parkinson's Disease: Statistical Differences Do Not Necessarily Indicate Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuronopathic GBA1L444P Mutation Accelerates this compound Levels and Formation of Hippocampal Alpha-Synuclein Inclusions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound Is a Highly Sensitive and Specific Biomarker for Primary Diagnostic and Follow-Up Monitoring in Gaucher Disease in a Non-Jewish, Caucasian Cohort of Gaucher Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. This compound Promotes α-Synuclein Pathology in Mutant GBA-Associated Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glucosylsphingosine in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosylsphingosine (GlcSph), a deacylated metabolite of glucosylceramide, has emerged as a critical bioactive lipid that plays a significant role in the pathophysiology of Gaucher disease (GD) and associated neurodegenerative conditions like Parkinson's disease (PD).[1][2][3] Normally present at very low levels, its accumulation due to mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), triggers a cascade of pathological events.[4][5][6][7] This technical guide provides an in-depth exploration of the functions of this compound in key cellular signaling pathways, including mTOR signaling, calcium homeostasis, neuroinflammation, and α-synuclein pathology. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this area.

Introduction: The Rise of a Pathogenic Glycosphingolipid

Gaucher disease is a lysosomal storage disorder characterized by the accumulation of glucosylceramide and its cytotoxic metabolite, this compound.[4][5][7] While glucosylceramide is the primary storage lipid, it is the soluble nature of this compound that allows it to exit the lysosome and interact with various cellular components, thereby initiating a cascade of signaling events that contribute to the diverse clinical manifestations of the disease, particularly the neurological symptoms.[1][8] Understanding the precise mechanisms by which this compound exerts its effects is paramount for the development of effective therapeutic strategies for Gaucher disease and related synucleinopathies.

This compound and the mTOR Signaling Pathway

A significant body of evidence points to the hyperactivation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) as a key consequence of elevated this compound levels.[6][7][8][9] This aberrant activation disrupts fundamental cellular processes, including lysosomal biogenesis and autophagy, contributing to the cellular pathology observed in neuronopathic Gaucher disease (nGD).[6][7][8]

Mechanism of mTORC1 Activation

In Gaucher disease, the deficiency in GCase leads to the accumulation of glucosylceramide within the lysosome. This is followed by the deacylation of glucosylceramide by acid ceramidase to form this compound.[7][8] this compound, being more soluble, can then translocate from the lysosome to the cytoplasm where it activates mTORC1.[8] The exact mechanism of this activation is still under investigation, but it is a critical event in the pathogenesis of nGD.[6][7][8]

Quantitative Data on mTOR Pathway Activation

| Cell Type | This compound Concentration | Effect on mTORC1 Activity | Reference |

| Wild-type iPSC-derived neurons | Not specified | Recapitulated mTOR hyperactivation seen in nGD neurons | [7][8] |

| nGD iPSC-derived neurons | Endogenously elevated | Increased mTORC1 activity | [6][7][8] |

Experimental Protocol: Assessing mTORC1 Activity

Objective: To determine the effect of this compound on mTORC1 activity in cultured neurons.

Methodology:

-

Cell Culture: Culture human iPSC-derived neurons from both healthy controls and neuronopathic Gaucher disease patients.

-

Treatment: Treat wild-type neurons with exogenous this compound. For nGD neurons, mTOR inhibitors (e.g., rapamycin) can be used to confirm the role of mTOR hyperactivation.

-

Western Blotting:

-

Lyse the cells and collect protein extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated S6 kinase (p-S6K), a downstream target of mTORC1, and total S6K.

-

Use appropriate secondary antibodies and a chemiluminescence detection system.

-

-

Quantification: Densitometrically quantify the bands corresponding to p-S6K and total S6K. The ratio of p-S6K to total S6K indicates the level of mTORC1 activity.

This compound and Calcium Homeostasis

Disturbances in intracellular calcium (Ca²⁺) signaling are another critical aspect of this compound-induced cellular dysfunction.

This compound-Induced Calcium Release

Studies have shown that this compound can stimulate the release of Ca²⁺ from intracellular stores, particularly from brain microsomes.[10] This effect is distinct from that of its precursor, glucosylceramide, which augments agonist-stimulated Ca²⁺ release via ryanodine receptors (RyaRs) but does not directly trigger it.[10] The dysregulation of Ca²⁺ homeostasis can have far-reaching consequences, including altered neuronal excitability and activation of cell death pathways.[11]

Experimental Protocol: Measuring Calcium Mobilization

Objective: To measure the effect of this compound on Ca²⁺ release from brain microsomes.

Methodology:

-

Microsome Preparation: Isolate microsomes from rat brain tissue by differential centrifugation.

-

Calcium Loading: Load the microsomes with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM).

-

Fluorometric Assay:

-

Place the loaded microsomes in a cuvette within a fluorometer.

-

Establish a baseline fluorescence reading.

-

Add this compound to the cuvette and continuously monitor the fluorescence signal.

-

An increase in fluorescence indicates a release of Ca²⁺ from the microsomes into the buffer.

-

-

Data Analysis: Quantify the change in fluorescence to determine the extent of Ca²⁺ release.

This compound in Neuroinflammation

Neuroinflammation is a key feature of neuronopathic Gaucher disease, and this compound is a major driver of this process.[11][12]

Microglial Activation and Cytokine Release

The accumulation of this compound leads to the activation of microglia, the resident immune cells of the central nervous system.[12] Activated microglia release pro-inflammatory cytokines, such as IFN-γ and Pro-IL-1β, which create a neurotoxic environment leading to neuronal injury and death.[12]

Experimental Protocol: Assessing Neuroinflammation in a Mouse Model

Objective: To evaluate the neuroinflammatory response to this compound accumulation in a mouse model of Gaucher disease.

Methodology:

-

Animal Model: Use a GBA1-deficient mouse model that exhibits features of neuronopathic Gaucher disease.

-

Tissue Collection: Harvest brain tissue from both wild-type and GBA1-deficient mice at various ages.

-

Immunohistochemistry:

-

Prepare brain sections and stain for microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP).

-

Quantify the number and morphology of activated microglia and astrocytes.

-

-

Cytokine Analysis:

-

Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or a multiplex cytokine assay.

-

-

Quantitative PCR:

-

Extract RNA from brain tissue and perform quantitative real-time PCR to measure the expression of genes encoding inflammatory mediators.

-

This compound and α-Synuclein Pathology

A well-established genetic link exists between Gaucher disease and Parkinson's disease, with mutations in GBA1 being a significant risk factor for PD.[2][13][14] this compound is implicated in mediating this link by promoting the pathological aggregation of α-synuclein, a key component of Lewy bodies, the hallmark of PD.[2][13][14]

Promotion of α-Synuclein Aggregation

In vitro studies have demonstrated that this compound can trigger the formation of oligomeric α-synuclein species.[13][14] These oligomers are capable of templating further aggregation in cells and neurons, suggesting a direct role for this compound in the initiation and propagation of α-synuclein pathology.[13][14]

Quantitative Data on α-Synuclein Aggregation

| Experimental System | This compound Concentration | Effect on α-Synuclein | Reference |

| In vitro assay | 34.5 µM | Promoted α-synuclein aggregation | [13] |

| Human cells and neurons | Not specified | Triggered the formation of oligomeric α-synuclein species capable of templating | [13][14] |

| GD/PD mouse model | Endogenously elevated | Co-localization of glucosylceramide accumulation with α-synuclein pathology with age | [13] |

Experimental Protocol: Monitoring α-Synuclein Aggregation

Objective: To assess the effect of this compound on α-synuclein aggregation in a cellular model.

Methodology:

-

Cell Line: Use a human neuroblastoma cell line (e.g., SH-SY5Y) that overexpresses wild-type or mutant α-synuclein.

-

Treatment: Treat the cells with various concentrations of this compound for different durations.

-

Immunofluorescence:

-

Fix and permeabilize the cells.

-

Stain for α-synuclein using a specific antibody.

-

Visualize and quantify the formation of intracellular α-synuclein aggregates using fluorescence microscopy.

-

-

Filter Retardation Assay:

-

Lyse the cells and filter the lysates through a cellulose acetate membrane.

-

Probe the membrane with an anti-α-synuclein antibody to detect aggregated species.

-

-

Thioflavin T (ThT) Assay:

-

For in vitro studies, incubate purified α-synuclein with this compound.

-

Monitor the increase in ThT fluorescence, which is indicative of amyloid fibril formation.

-

Quantification of this compound

Accurate quantification of this compound in biological samples is crucial for both research and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[4][5][15][16]

Experimental Protocol: LC-MS/MS Quantification of this compound

Objective: To quantify this compound levels in plasma or tissue samples.

Methodology:

-

Sample Preparation:

-

For plasma, precipitate proteins using an organic solvent (e.g., methanol).

-

For tissues, homogenize the tissue in a suitable buffer.

-

Perform a lipid extraction, for example, using the Bligh-Dyer method.[17]

-

-

Internal Standard: Add a stable isotope-labeled internal standard (e.g., [¹³C₅]-GlcSph) to the samples for accurate quantification.[15][16]

-

LC Separation:

-

MS/MS Detection:

-

Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of this compound and its internal standard.

-

-

Data Analysis: Generate a standard curve using known concentrations of this compound to calculate the concentration in the unknown samples.

References

- 1. This compound is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Promotes α-Synuclein Pathology in Mutant GBA-Associated Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neuroinflammatory role of glucocerebrosidase in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Glucosylceramide and this compound Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Elevated this compound in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elevated this compound in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glucosylceramide and this compound modulate calcium mobilization from brain microsomes via different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microglia orchestrate neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Promotes α-Synuclein Pathology in Mutant GBA-Associated Parkinson's Disease | Journal of Neuroscience [jneurosci.org]

- 14. researchgate.net [researchgate.net]

- 15. Mass spectrometric quantification of this compound in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.eur.nl [pure.eur.nl]

- 17. Elevated plasma this compound in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Glucosylsphingosine: A Key Bioactive Lipid in Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylsphingosine (GlcSph), the deacylated form of glucosylceramide, has emerged from relative obscurity to become a focal point in the study of lysosomal storage disorders and beyond. Initially identified as a minor lysosphingolipid, its profound bioactivity and clinical relevance, particularly as a sensitive and specific biomarker in Gaucher disease, have garnered significant scientific interest.[1][2][3] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and multifaceted roles of GlcSph as a bioactive lipid. It details the signaling pathways it modulates, presents key quantitative data, and outlines the experimental protocols crucial for its study, aiming to equip researchers and drug development professionals with the foundational knowledge to explore its therapeutic and diagnostic potential.

Biosynthesis and Metabolism of this compound

This compound is not merely a metabolic byproduct; its synthesis is a regulated process with significant pathophysiological implications. There are two primary pathways for its formation:

-

Deacylation of Glucosylceramide (GlcCer): In the lysosome, GlcCer can be deacylated by the enzyme acid ceramidase to form GlcSph.[4][5] This pathway becomes particularly significant in conditions of glucocerebrosidase (GCase) deficiency, such as Gaucher disease, where GlcCer accumulates.[4][5]

-

Glucosylation of Sphingosine: Glucosylceramide synthase can catalyze the transfer of a glucose moiety to sphingosine, directly forming GlcSph.[6][7]

The catabolism of GlcSph is primarily mediated by the lysosomal enzyme glucocerebrosidase (GCase), which hydrolyzes it into glucose and sphingosine.[8] A deficiency in GCase activity leads to the pathological accumulation of both GlcCer and GlcSph.[9][10][11][12]

This compound as a Bioactive Lipid and Biomarker

The discovery of markedly elevated levels of GlcSph in the plasma of symptomatic Gaucher disease patients was a pivotal moment in understanding its significance.[9][10] Unlike its precursor, glucosylceramide, which shows some overlap in plasma concentrations between Gaucher patients and healthy controls, GlcSph levels provide a clear distinction, establishing it as a highly sensitive and specific biomarker for the disease.[1][2][3][9][13][14][15][16]

Quantitative Data on this compound Levels

The following tables summarize key quantitative data regarding GlcSph concentrations in various biological matrices.

Table 1: Plasma this compound Concentrations in Type 1 Gaucher Disease Patients and Healthy Controls.

| Population | Number of Subjects (n) | Median GlcSph Concentration (nM) | Range of GlcSph Concentration (nM) | Reference |

| Symptomatic Type 1 Gaucher Patients | 64 | 230.7 | 15.6 - 1035.2 | [9][10] |

| Healthy Controls | 28 | 1.3 | 0.8 - 2.7 | [9][10] |

Table 2: Urinary this compound Concentrations in Type 1 Gaucher Disease Patients and Healthy Controls.

| Population | Number of Subjects (n) | Median GlcSph Concentration (nM) | Range of GlcSph Concentration (nM) | Reference |

| Type 1 Gaucher Patients (pre-therapy) | 30 | 1.20 | 0.11 - 8.92 | [17][18] |

| Healthy Controls | - | Below limit of quantification | - | [17][18] |

Table 3: Correlation of Plasma this compound with Other Gaucher Disease Biomarkers.

| Biomarker | Correlation Coefficient (ρ or r) | p-value | Reference |

| Chitotriosidase | 0.66 | < 0.001 | [10][14] |

| CCL18 | 0.40 | < 0.001 | [10][14] |

Signaling Pathways Modulated by this compound

Recent research has begun to unravel the molecular mechanisms through which GlcSph exerts its cytotoxic and pathological effects. One of the most significant discoveries is its role in the hyperactivation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), leading to lysosomal dysfunction.[4][5][19][20][21]

Elevated intracellular levels of GlcSph have been shown to activate mTORC1, which in turn interferes with lysosomal biogenesis and autophagy.[4][5][19][20] This disruption of the autophagy-lysosomal pathway is a key pathogenic mechanism in neuronopathic Gaucher disease.[4][5][19][20] Furthermore, inhibition of acid ceramidase, which reduces the production of GlcSph, has been shown to prevent mTOR hyperactivity and rescue lysosomal function in neuronal models of Gaucher disease.[4][5][20]

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and robust quantification of GlcSph in plasma.

1. Materials and Reagents:

-

Plasma samples

-

This compound (GlcSph) analytical standard

-

Isotopically labeled internal standard (e.g., [13C5]-GlcSph)[17]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 200 µL of methanol containing the internal standard (concentration to be optimized).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A HILIC column is often used for better separation from isobaric compounds.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient from high organic to high aqueous mobile phase is typically used.

-

Flow Rate: To be optimized based on the column dimensions.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

GlcSph: Monitor the transition of the precursor ion (m/z) to a specific product ion.

-

Internal Standard: Monitor the corresponding transition for the isotopically labeled standard.

-

-

4. Data Analysis:

-

Generate a standard curve using the analytical standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of GlcSph in the samples by interpolating from the standard curve.

Cell-Based Assays for Studying this compound Bioactivity

This protocol outlines a general procedure for treating cultured cells with GlcSph to investigate its effects on cellular pathways.

1. Cell Culture:

-

Culture the desired cell line (e.g., neuronal cells, fibroblasts) in appropriate growth medium and conditions.

-

Seed cells in multi-well plates at a density that allows for optimal growth and treatment.

2. This compound Treatment:

-

Prepare a stock solution of GlcSph in a suitable solvent (e.g., DMSO).

-

Dilute the GlcSph stock solution in cell culture medium to the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of solvent).

-

Remove the growth medium from the cells and replace it with the GlcSph-containing medium or vehicle control medium.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

3. Downstream Analysis:

-

After the incubation period, cells can be harvested for various analyses, including:

-

Western Blotting: To assess the phosphorylation status of proteins in signaling pathways (e.g., mTORC1 substrates like p-S6K).

-

Immunofluorescence: To visualize changes in subcellular localization of proteins or organelle morphology.

-

Cell Viability Assays (e.g., MTT, LDH): To determine the cytotoxic effects of GlcSph.

-

Gene Expression Analysis (e.g., qPCR, RNA-seq): To investigate changes in gene transcription.

-

Animal Models for Studying this compound

Several animal models have been instrumental in elucidating the in vivo roles of GlcSph.

-

Chemically-induced models: Administration of conduritol-β-epoxide (CBE), an irreversible inhibitor of GCase, to mice leads to the accumulation of both GlcCer and GlcSph, mimicking some aspects of Gaucher disease.[8]

-

Genetic models:

-

GBA knockout mice: These mice have a null mutation in the GBA gene and exhibit a severe neuronopathic phenotype with early lethality.[8]

-

GBA point mutation knock-in mice: Mice carrying specific human GBA mutations (e.g., L444P, N370S) have been developed to model different subtypes of Gaucher disease. These models have been crucial for studying the pathological consequences of GlcSph accumulation in various tissues.[11][12]

-

Conclusion

The discovery of this compound as a potent bioactive lipid has fundamentally advanced our understanding of Gaucher disease and opened new avenues for research into other neurodegenerative and metabolic disorders. Its reliability as a biomarker is transforming the diagnosis and monitoring of Gaucher disease, while the elucidation of its signaling pathways, particularly the mTORC1-lysosomal axis, is providing novel therapeutic targets. The continued application of advanced analytical techniques and the development of more sophisticated in vitro and in vivo models will undoubtedly further unravel the complex biology of this fascinating molecule, paving the way for innovative diagnostic and therapeutic strategies.

References

- 1. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sketchviz.com [sketchviz.com]

- 3. Galactosyl- and this compound induce lysosomal membrane permeabilization and cell death in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. Mass spectrometric quantification of this compound in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 7. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]

- 8. In vitro GCase activity assay (total cell lysate) [protocols.io]

- 9. protocols.io [protocols.io]

- 10. cusabio.com [cusabio.com]

- 11. This compound Causes Hematological and Visceral Changes in Mice—Evidence for a Pathophysiological Role in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ptglab.com [ptglab.com]

- 16. devtoolsdaily.com [devtoolsdaily.com]

- 17. Glucosylceramide and this compound analysis [protocols.io]

- 18. DOT Language | Graphviz [graphviz.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Quantitative Analysis of Plasma Glucosylsphingosine using LC-MS/MS

Introduction

Glucosylsphingosine (GlcSph), also known as lyso-GL1, is a deacylated metabolite of glucosylceramide. It has emerged as a crucial biomarker for the diagnosis and therapeutic monitoring of Gaucher disease (GD), a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase.[1][2] In healthy individuals, GlcSph is present at very low levels, but in patients with Gaucher disease, its concentration in plasma is markedly elevated.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of GlcSph in plasma due to its high selectivity and accuracy.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma samples.

Experimental Workflow

The overall experimental process, from sample preparation to data acquisition, is outlined in the diagram below. This workflow ensures efficient and reproducible quantification of plasma this compound.

Detailed Experimental Protocol

This protocol is intended for researchers and scientists familiar with LC-MS/MS instrumentation.

1. Materials and Reagents

-

Human plasma (K2-EDTA)

-

This compound (GlcSph) analytical standard

-

[3][4][5][6][7]-¹³C₅-Glucosylsphingosine (¹³C₅-GlcSph) or other suitable stable isotope-labeled internal standard (IS)[1]

-

LC-MS grade methanol

-

LC-MS grade water

-

LC-MS grade formic acid

-

LC-MS grade acetonitrile

-

Dichloromethane (optional, for liquid-liquid extraction)

-

96-well collection plates

-

Centrifuge capable of handling microplates

2. Preparation of Standards and Solutions

-

GlcSph Stock Solution (1 mg/mL): Dissolve GlcSph standard in methanol.

-

GlcSph Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to create calibration standards.

-

Internal Standard (IS) Working Solution: Prepare a solution of ¹³C₅-GlcSph in methanol at an appropriate concentration.

3. Sample Preparation (Protein Precipitation Method)

-

Pipette 100 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate.

-